molecular formula C17H20N2O3S B4496377 4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

Cat. No.: B4496377
M. Wt: 332.4 g/mol
InChI Key: IBCXKPBPWIACSB-UHFFFAOYSA-N
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Description

4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a methanesulfonamido group attached to a methyl group, which is further connected to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methanesulfonamido Intermediate: The reaction begins with the sulfonation of 3,5-dimethylphenylamine using methanesulfonyl chloride in the presence of a base such as triethylamine. This step yields N-(3,5-dimethylphenyl)methanesulfonamide.

    Attachment of the Benzamide Group: The intermediate is then reacted with 4-formylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethylphenyl)methanesulfonamide: A precursor in the synthesis of the target compound.

    4-Formylbenzoic Acid: Another precursor used in the synthesis.

    Benzamide Derivatives: Compounds with similar benzamide core structures but different substituents.

Uniqueness

4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(3,5-dimethyl-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-8-13(2)10-16(9-12)19(23(3,21)22)11-14-4-6-15(7-5-14)17(18)20/h4-10H,11H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCXKPBPWIACSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
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4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
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4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
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4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
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4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
Reactant of Route 6
4-{[N-(3,5-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

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